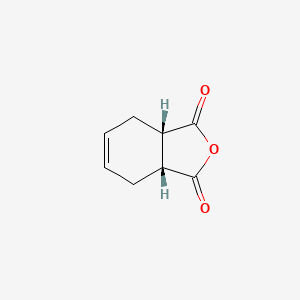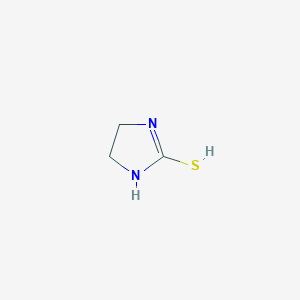
1-乙炔基环己醇
概述
描述
1-Ethynylcyclohexanol (ECX) is an alkynyl alcohol derivative. It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate, and has similar sedative, anticonvulsant, and muscle relaxant effects . It has been sold as a designer drug, first being identified in the UK in March 2012 .
Synthesis Analysis
1-Ethynylcyclohexanol can be prepared from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . A rapid stream of dry acetylene is passed into approximately 1 l. of liquid ammonia in a 2-l. three-necked flask equipped with a gas inlet tube and a mechanical stirrer while 23 g. (1 gram atom) of sodium is added over a period of 30 minutes .Molecular Structure Analysis
The molecular formula of 1-Ethynylcyclohexanol is C8H12O and its molecular weight is 124.1803 . The IUPAC Standard InChI is InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 .Chemical Reactions Analysis
1-Ethynylcyclohexanol can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . The polymerization of ECX by transition metal catalysts leads to the formation of poly(ECX) .Physical and Chemical Properties Analysis
1-Ethynylcyclohexanol has a melting point of 30–33 °C and a boiling point of 180 °C at 1013 hPa . Its density is 0.976 g/cm3 at 20 °C . It has a vapor pressure of 1 hPa at 50 °C .科学研究应用
缓蚀:
- 乙炔基环己醇作为酸性溶液中钢的缓蚀剂的有效性已得到研究。缓蚀机理涉及氢化和脱水,影响生成物的性质和生成速率 (Duwell、Todd 和 Butzke,1964)。
- 另一项研究重点介绍了乙炔基环己醇对盐酸溶液中碳钢腐蚀行为的抑制作用,表明涉及抑制剂化学变化的成膜机理 (Rauscher、Kutsán 和 Lukács,1993)。
代谢途径和聚合:
- 对 1-乙炔基环己醇在兔肝中的代谢命运的研究揭示了它转化为 1-乙炔基环己烷-1,2-二醇,阐明了它的代谢途径 (Murata、Eto 和 Fuchigami,1964)。
- 已经使用辐射、电引发和化学催化剂研究了 1-乙炔基-1-环己醇的聚合,表明它在制备具有特定结构性质的聚合物方面具有潜力 (Usanmaz 和 Kizilirmak,1992)。
有机金属化学:
- 在有机金属化学中,1-乙炔基环己醇已用于与有机钌配合物的反应中,导致形成阳离子乙烯基亚乙烯基和中性烯炔基配合物,扩大了在复杂分子合成中的用途 (Selegue、Young 和 Logan,1991)。
光物理应用:
- 乙炔基环己醇衍生物的光物理性质已得到研究,特别是在有机光电子的背景下。这些研究对于开发用于电子应用的新材料至关重要 (Gama、Corrêa 和 Garden,2015)。
合成化学:
- 它已用于合成各种化合物,包括 (Z)-1-[2-(三芳基锡基)乙烯基]-1-环己醇及其芳基卤代锡基衍生物,展示了其在有机合成中的多功能性 (Xin 等,1994)。
作用机制
Target of Action
1-Ethynyl-1-cyclohexanol, also known as 1-Ethynylcyclohexanol, primarily targets the central nervous system . It is an alkynyl alcohol derivative which is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate .
Mode of Action
1-Ethynyl-1-cyclohexanol interacts with its targets to exert sedative, anticonvulsant, and muscle relaxant effects . It can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . It can also react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds .
Biochemical Pathways
The compound can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . The polymerization of 1-Ethynyl-1-cyclohexanol by transition metal catalysts leads to the formation of poly (1-Ethynyl-1-cyclohexanol) .
Pharmacokinetics
Its molecular weight of 12418 and its solubility in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketone suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 1-Ethynyl-1-cyclohexanol’s action include the inhibition of Cathepsin B and the induction of sedative, anticonvulsant, and muscle relaxant effects .
Action Environment
The action, efficacy, and stability of 1-Ethynyl-1-cyclohexanol can be influenced by environmental factors such as temperature and pH. For instance, its melting temperature is at 28°C , suggesting that it may be sensitive to high temperatures.
安全和危害
生化分析
Biochemical Properties
It is known that 1-Ethynyl-1-cyclohexanol can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in acetylation reactions.
Cellular Effects
Given its sedative, anticonvulsant, and muscle relaxant effects , it is likely that 1-Ethynyl-1-cyclohexanol influences cell function by modulating the activity of certain ion channels or receptors
Molecular Mechanism
It is known that it can react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds . This suggests that 1-Ethynyl-1-cyclohexanol may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 453.2 K and a melting point of 305 K , suggesting that it is stable under normal laboratory conditions
Metabolic Pathways
The metabolic pathways involving 1-Ethynyl-1-cyclohexanol are not well-characterized. It is known that 1-Ethynyl-1-cyclohexanol can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . This suggests that 1-Ethynyl-1-cyclohexanol may interact with enzymes or cofactors involved in these metabolic pathways.
属性
IUPAC Name |
1-ethynylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFHLNFIHBCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021757 | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |
| Record name | Cyclohexanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.13 [mmHg] | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-27-3, 28652-54-2 | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethynylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYNYLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-Ethynylcyclohexanol is C8H12O, and its molecular weight is 124.18 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize 1-Ethynylcyclohexanol. These include IR, NMR (1H and 13C), UV, and mass spectrometry. [, , , , , , , , , ]
A: 1-Ethynylcyclohexanol can be polymerized in various ways, including by radiation, electroinitiation, and chemical catalysts. [] It can undergo rearrangement reactions under acidic conditions. [, , , ] It can also undergo a variety of reactions with transition metal complexes. [, , , ]
A: Yes, one application is its use as a hydrosilylation inhibitor in silicone elastomer curing. A method for its quantitative determination in poly(dimethyl siloxane) during this process has been developed. [] It is also used in the preparation of anti-cracking copper artware clay sculpture material. [] Additionally, it acts as a component in LED packaging glue, where its stability contributes to the glue's desirable properties. []
A: While 1-Ethynylcyclohexanol is not a catalyst itself, its reactions with transition metal complexes are well-documented. For example, it reacts with Fe3(CO)12 and Co2(CO)8 to form various metal clusters, highlighting its potential as a building block in organometallic chemistry. []
A: Yes, DFT calculations have been used to study the electronic transitions in gold(I)/copper(I) alkynyl clusters containing 1-ethynylcyclohexanol. [] Additionally, computational methods were employed to study the mechanism of the Rupe rearrangement of propargylic alcohols, including 1-Ethynylcyclohexanol, in liquid sulfur dioxide. []
A: The presence of both the hydroxyl group and the triple bond significantly influences the reactivity of 1-Ethynylcyclohexanol. For example, the hydroxyl group can participate in hydrogen bonding interactions [], while the triple bond can undergo addition reactions with various reagents, including triaryltin hydrides. [] Additionally, the hydroxyl group can be readily transformed into other functional groups, such as esters. [, ]
A: While specific toxicological data might be limited, research indicates that 1-Ethynylcyclohexanol can interfere with the heme biosynthesis pathway. It has been shown to cause the accumulation of a modified porphyrin in the livers of mice, inhibiting the enzyme protohaem ferro-lyase. [] Furthermore, studies highlight its role in the self-catalyzed destruction of cytochrome P-450, a key enzyme involved in drug metabolism. [, ] This destruction occurs through covalent binding of 1-Ethynylcyclohexanol to the heme prosthetic group of the enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














